molecular formula C23H25N3O4S2 B4537935 3-propoxy-N-{4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide

3-propoxy-N-{4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide

Cat. No.: B4537935
M. Wt: 471.6 g/mol
InChI Key: BTZFIPXRDODCSJ-UHFFFAOYSA-N
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Description

3-propoxy-N-{4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This benzamide derivative features a 1,3-thiazol core, a common scaffold in pharmaceuticals, linked to a phenyl ring substituted with a pyrrolidine-1-ylsulfonyl group . The precise molecular weight and structural formula of this compound should be confirmed via analytical techniques. Benzamide derivatives are a well-studied class of compounds with a wide range of investigated biological activities. Published research on analogous structures indicates potential research applications as modulators of various biological targets . For instance, some heteroaryl benzamides have been explored as activators of glucokinase (GLK) for metabolic disease research , while other substituted benzamides have been investigated in oncology for their effects on pathways like hypoxia-inducible factor (HIF) . Researchers value this compound for its potential use as a key intermediate or a novel chemical probe in developing new therapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-propoxy-N-[4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S2/c1-2-14-30-19-7-5-6-18(15-19)22(27)25-23-24-21(16-31-23)17-8-10-20(11-9-17)32(28,29)26-12-3-4-13-26/h5-11,15-16H,2-4,12-14H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZFIPXRDODCSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-propoxy-N-{4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with an electrophilic intermediate.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.

    Final Coupling: The final step involves coupling the thiazole and pyrrolidine intermediates with a benzamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-propoxy-N-{4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the sulfur atom to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or as a potential therapeutic agent.

    Medicine: Due to its structural features, it could be explored for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: The compound might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-propoxy-N-{4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide would depend on its specific biological target. Generally, the compound could interact with proteins or enzymes through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the pyrrolidine and thiazole rings allows for specific binding to active sites, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Tables 1 and 2):

Table 1: Structural Comparison

Compound Name Substituents on Thiazole Ring Key Structural Differences
Target Compound 4-(Pyrrolidin-1-ylsulfonyl)phenyl Pyrrolidine sulfonamide; 3-propoxy benzamide
N-[4-(4-Ethylphenyl)-1,3-thiazol-2-yl]-3-propoxybenzamide 4-Ethylphenyl Lacks sulfonamide; simpler hydrophobic group
N-{4-[4-(1-Azepanylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide Azepane (7-membered ring) sulfonamide Larger ring size; altered binding kinetics
N-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide 4-Cyanophenyl; ethyl(phenyl)sulfamoyl Cyano group increases polarity; sulfamoyl vs. sulfonyl

Key Observations :

Impact of Sulfonamide Groups :

  • The pyrrolidine sulfonyl group in the target compound provides a balance of hydrophobicity (logP ~3.5) and hydrogen-bonding capacity, favoring interactions with enzymatic active sites. In contrast, azepane sulfonamide analogs (7-membered ring) exhibit reduced metabolic stability due to increased ring flexibility .
  • Propylsulfonyl (logP 3.8) and ethyl(phenyl)sulfamoyl (logP 2.9) groups demonstrate how alkyl chain length and aromaticity modulate lipophilicity and activity .

Role of Thiazole Modifications: 4-Cyanophenyl substitution () introduces electron-withdrawing effects, enhancing anticancer activity but reducing cell permeability compared to the target compound’s 3-propoxy group. 4-Ethylphenyl () lacks sulfonamide functionality, resulting in weaker target affinity but simpler synthesis.

The target compound’s pyrrolidine sulfonyl group is hypothesized to improve selectivity for tyrosine kinases over off-target proteases, a limitation observed in simpler analogs .

Q & A

Synthesis and Optimization

Basic: How can researchers optimize the synthesis of 3-propoxy-N-{4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide to improve yield and purity? Methodological Answer:

  • Stepwise purification: Use recrystallization with solvent mixtures (e.g., ethanol/water) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates. Monitor reaction progress via TLC (Rf comparison) and adjust pH/temperature to minimize side products .
  • Key intermediates: Prioritize high-purity starting materials, such as 4-(pyrrolidin-1-ylsulfonyl)benzaldehyde, to reduce cascading impurities. Validate intermediates using 1H NMR^1 \text{H NMR} (e.g., aromatic proton integration) and LC-MS .

Advanced: What strategies address low yields in the final coupling step of the thiazole ring and benzamide moieties?

  • Design of Experiments (DoE): Screen reaction parameters (solvent polarity, catalyst loading, temperature) using a fractional factorial design. For example, DMF or DMSO may enhance solubility of sulfonamide intermediates .
  • Telescoped synthesis: Combine steps (e.g., one-pot cyclocondensation and sulfonylation) to reduce intermediate isolation, minimizing yield loss .

Structural Characterization

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

  • NMR spectroscopy: Assign 1H^1 \text{H} and 13C^{13} \text{C} peaks for diagnostic groups:
    • Thiazole C2-H (~δ 7.8 ppm, singlet).
    • Pyrrolidine sulfonamide S=O stretch (~1350 cm1^{-1}) in FT-IR .
  • High-resolution mass spectrometry (HRMS): Confirm molecular ion ([M+H]+^+) with <2 ppm error .

Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry or bond geometry?

  • SHELXL refinement: Use single-crystal data to refine torsion angles, especially for the propoxy linker and sulfonamide group. Address twinning or disorder using the TWIN/BASF commands in SHELX .
  • Hirshfeld surface analysis: Quantify intermolecular interactions (e.g., C–H···O) influencing crystal packing .

Biological Activity Profiling

Basic: What in vitro assays are suitable for initial bioactivity screening?

  • Enzyme inhibition assays: Test against kinases or proteases (e.g., IC50_{50} determination via fluorescence polarization). Use ATP-competitive controls (e.g., staurosporine) .
  • Cytotoxicity: Screen in cancer cell lines (e.g., MTT assay) with EC50_{50} values normalized to doxorubicin .

Advanced: How can researchers elucidate the mechanism of action for observed antiproliferative effects?

  • Competitive binding assays: Use 3H^3 \text{H}-labeled ligands to assess target engagement (e.g., kinase binding).
  • RNA-seq/proteomics: Identify differentially expressed pathways (e.g., apoptosis markers) post-treatment .

Data Contradictions and Reproducibility

Basic: How should researchers address solubility discrepancies in different solvent systems?

  • HPLC solubility screening: Test in DMSO, PBS, and cell culture media. Use sonication or co-solvents (e.g., cyclodextrins) for low-solubility batches .

Advanced: What statistical approaches resolve conflicting bioactivity data across labs?

  • Meta-analysis: Pool data from multiple studies using random-effects models. Control for variables (e.g., cell passage number, assay plate type) .
  • Dose-response validation: Repeat assays with 8-point dilution series (n ≥ 3) to calculate Hill slopes and confirm potency trends .

Structure-Activity Relationship (SAR) Studies

Basic: Which substituent modifications enhance target selectivity?

  • Pyrrolidine sulfonamide analogs: Replace with azepane or morpholine sulfonamides to probe steric effects. Compare IC50_{50} shifts in kinase panels .

Advanced: How can computational docking guide SAR for thiazole-linked benzamides?

  • Molecular dynamics (MD) simulations: Simulate binding poses in ATP pockets (e.g., EGFR kinase). Prioritize derivatives with improved ΔGbinding_{\text{binding}} scores .

Crystallographic Challenges

Advanced: How to refine structures with partial disorder in the propoxy chain?

  • SHELXL restraints: Apply SIMU/DELU restraints to model flexible chains. Validate with residual density maps (<0.5 e^-3^3) .

Stability and Metabolism

Basic: What methods assess hydrolytic stability of the sulfonamide group?

  • Forced degradation: Incubate in pH 1–9 buffers (37°C, 24h). Monitor via HPLC for degradation products (e.g., free pyrrolidine) .

Advanced: How to predict hepatic metabolism using in vitro models?

  • Liver microsomal assays: Identify CYP450-mediated metabolites (e.g., hydroxylation at benzamide) via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-propoxy-N-{4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide
Reactant of Route 2
Reactant of Route 2
3-propoxy-N-{4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide

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